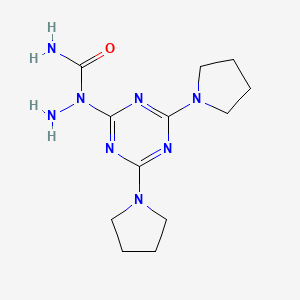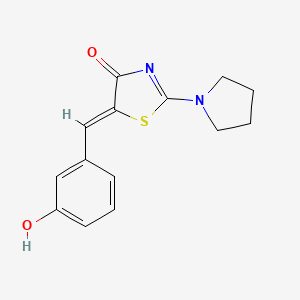
5-(3-hydroxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a broader class of heterocyclic compounds that are characterized by the presence of a thiazol-4(5H)-one backbone. These molecules are of significant interest in various fields of chemistry and biology due to their diverse range of activities and applications.
Synthesis Analysis
The synthesis of similar thiazolone derivatives often involves the condensation of appropriate benzaldehydes with thioamides or thioureas in the presence of acid or base catalysts. Specific methodologies can vary based on the substituents around the thiazolone core and the desired functional groups.
Molecular Structure Analysis
The molecular structure of thiazolone derivatives, including our compound of interest, is characterized by X-ray diffraction, nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). These techniques provide insights into the arrangement of atoms, the configuration of the molecule, and the presence of specific functional groups.
Chemical Reactions and Properties
Thiazolone derivatives participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles due to the electron-rich nature of the thiazolone nitrogen. Additionally, the presence of substituents like the hydroxybenzylidene group can enable further functionalization through reactions such as halogenation, nitration, and sulfonation.
Physical Properties Analysis
The physical properties of thiazolone derivatives, including solubility, melting point, and boiling point, are influenced by the nature and position of substituents on the thiazolone ring. These properties are crucial for determining the compound's applicability in different solvents and conditions.
Chemical Properties Analysis
Chemically, thiazolone derivatives exhibit a range of properties including acidity, basicity, and reactivity towards various reagents. The presence of a pyrrolidinyl group and a hydroxybenzylidene moiety in the molecule can significantly influence its chemical behavior, making it a versatile compound for further chemical transformations.
The information provided here is based on a general understanding of thiazolone chemistry and the typical reactions these compounds undergo. For specific details about the synthesis, structure, and properties of "5-(3-hydroxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one", further experimental data and targeted studies would be necessary. Unfortunately, the current search did not yield specific papers directly related to this exact compound, indicating a gap in the available literature or the novelty of the compound .
- Synthesis and pharmacological evaluation of novel thiazolopyridine derivatives (Suresh et al., 2016).
- Synthesis, spectral analysis, quantum studies of novel pyrazolopyridine (Halim & Ibrahim, 2022).
科学的研究の応用
Antimicrobial Activity
Compounds structurally related to "5-(3-hydroxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one" have been synthesized and evaluated for their antimicrobial properties. For instance, novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives demonstrated significant biological activity against a range of microorganisms, including bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans, indicating their potential as antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Synthesis and Chemical Reactivity
Research on thiazolidinone derivatives, including compounds with structural similarities to the queried chemical, focuses on their synthesis and chemical reactivity. These compounds have been investigated for their potential in creating new chemical entities with desirable biological activities. The exploration of their synthesis pathways offers insights into developing novel therapeutic agents with enhanced efficacy and specificity.
Potential Therapeutic Uses
The synthesis of thiazolidinone hybrids has revealed compounds with promising antimicrobial activity against various bacterial and fungal strains. This suggests a potential therapeutic application in treating infections caused by these microorganisms. Molecular docking studies provide valuable insights into the binding modes of these molecules, highlighting their potential as lead compounds for further drug development (Desai, Jadeja, & Khedkar, 2022).
特性
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-11-5-3-4-10(8-11)9-12-13(18)15-14(19-12)16-6-1-2-7-16/h3-5,8-9,17H,1-2,6-7H2/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJJMQGMNVPOSZ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)/C(=C/C3=CC(=CC=C3)O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-hydroxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)
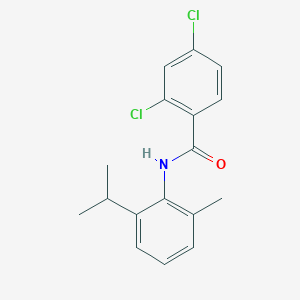
![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)
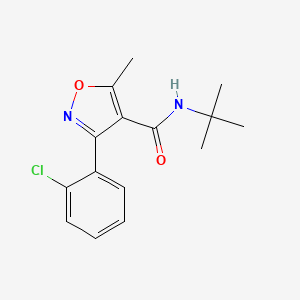
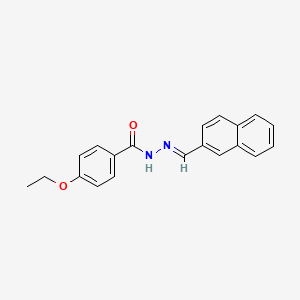
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)
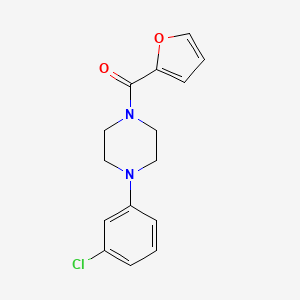
![4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)
![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)
